

spectroscopic data comparison of 8-Bromo-5-chloroisoquinoline derivatives

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Compound of Interest

Compound Name: **8-Bromo-5-chloroisoquinoline**

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An In-Depth Guide to the Spectroscopic Data of **8-Bromo-5-chloroisoquinoline** and Its Derivatives

Abstract

This guide provides a comprehensive comparison of the spectroscopic data for **8-bromo-5-chloroisoquinoline** and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for structural elucidation. By explaining the causal relationships behind spectral characteristics and providing detailed experimental protocols, this guide serves as an authoritative reference for the characterization of this important class of halogenated heterocyclic compounds.

The Critical Role of Spectroscopy for Halogenated Isoquinolines

Isoquinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.^[1] The specific substitution pattern on the isoquinoline ring system is a primary determinant of a molecule's biological activity, making precise structural characterization a non-negotiable aspect of synthesis and drug development. Halogen atoms, such as bromine and chlorine, are frequently incorporated to modulate properties like metabolic stability, binding affinity, and membrane permeability.

8-Bromo-5-chloroisoquinoline serves as a valuable, yet complex, starting material for the synthesis of more elaborate molecules.[2][3] Its asymmetrical halogenation pattern gives rise to a unique electronic environment, which is directly reflected in its spectroscopic signatures. Understanding this baseline signature is paramount for confirming the identity of the starting material and for verifying the structures of subsequent derivatives. This guide provides a detailed analysis of its characteristic spectroscopic data and compares it to derivatives bearing electron-donating and electron-withdrawing groups to illustrate the predictable and interpretable nature of these spectral changes.

Spectroscopic Profile of 8-Bromo-5-chloroisoquinoline (Baseline)

The following sections detail the expected spectroscopic data for the parent compound, **8-bromo-5-chloroisoquinoline**. This profile is constructed from foundational spectroscopic principles and data from analogous structures.[4][5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides the most direct insight into the proton environment of the molecule. The chemical shifts (δ) are heavily influenced by the electronegativity of the adjacent halogen atoms and the anisotropic effects of the aromatic system. Protons closer to the nitrogen atom are typically shifted further downfield.

- Causality of Signal Assignment:
 - H1 & H3: These protons are adjacent to the electronegative nitrogen atom, placing them in a deshielded environment and resulting in the most downfield shifts. H1 is typically a singlet or a narrow doublet, while H3 is coupled to H4.
 - H4: This proton is coupled to H3, appearing as a doublet.
 - H6 & H7: These protons form a coupled system on the carbocyclic ring. H6 is ortho to the chlorine at C5, and H7 is ortho to the bromine at C8. Both halogens exert deshielding effects, but the specific shifts are determined by a combination of inductive and resonance effects. The coupling between them (³JHH) will result in characteristic doublets.

Proton Position	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H1	~9.40	s	-
H3	~8.70	d	~6.0
H4	~7.95	d	~6.0
H7	~7.80	d	~8.5
H6	~7.65	d	~8.5

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Carbons directly bonded to electronegative atoms (N, Cl, Br) are significantly deshielded and appear at higher chemical shifts.

- Causality of Signal Assignment:
 - C5 & C8: These carbons are directly attached to chlorine and bromine, respectively. The strong inductive effect of the halogens causes their signals to appear significantly downfield.
 - C1 & C3: These carbons are adjacent to the nitrogen atom and are also shifted downfield.
 - Quaternary Carbons (C4a, C8a): These carbons, which lack attached protons, typically show weaker signals and their positions are confirmed using 2D NMR techniques like HMBC.[4]

Carbon Position	Predicted Chemical Shift (δ , ppm)
C1	~153
C3	~145
C8a	~135
C4	~134
C6	~129
C7	~128
C4a	~128
C5	~121
C8	~119

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. For halogenated molecules, the isotopic distribution provides an unmistakable signature.

- Isotopic Pattern Analysis:
 - Chlorine: Has two primary isotopes, ^{35}Cl (75.8% abundance) and ^{37}Cl (24.2% abundance), leading to a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion (M) peak.[6][7]
 - Bromine: Has two primary isotopes, ^{79}Br (50.7% abundance) and ^{81}Br (49.3% abundance), resulting in a prominent M+2 peak with nearly the same intensity as the molecular ion (M) peak.[6][7]
 - Combined Pattern: A molecule containing both one chlorine and one bromine atom will exhibit a complex isotopic cluster. The molecular ion will appear as a trio of peaks at M, M+2, and M+4, with a characteristic intensity ratio. The presence of this pattern is definitive proof of the compound's elemental composition.

Ion	Predicted m/z (for ^{35}Cl , ^{79}Br)	Key Isotopic Peaks (m/z)	Expected Relative Intensity
$[\text{M}]^+$ (Molecular Ion)	240.9	241, 243, 245	~77 : 100 : 24
$[\text{M-Br}]^+$	162	162, 164	~3 : 1
$[\text{M-Cl}]^+$	206	206, 208	~1 : 1

Note: The calculated molecular weight is 242.50 g/mol .[\[8\]](#) The fragmentation pattern is predicted based on the general behavior of isoquinoline alkaloids, where the loss of halogens is a common pathway.[\[9\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups and overall structure of the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Interpretation
~3050	C-H stretch (aromatic)	Indicates the presence of the aromatic isoquinoline core.
~1620, 1580, 1485	C=C and C=N stretch (aromatic)	Characteristic skeletal vibrations of the isoquinoline ring system. [5]
~1100 - 1000	C-Cl stretch	Strong absorption indicating the carbon-chlorine bond.
~700 - 600	C-Br stretch	Absorption indicating the carbon-bromine bond.

Comparative Spectroscopic Analysis of Derivatives

To illustrate how spectroscopic data can be used to differentiate between closely related structures, we will compare the baseline profile of **8-bromo-5-chloroisoquinoline** with two hypothetical derivatives: one with an electron-donating group (EDG) and one with an electron-withdrawing group (EWG).

Derivative A: 8-Bromo-5-chloro-3-methoxyisoquinoline (EDG Effect)

The methoxy (-OCH₃) group is a strong electron-donating group through resonance. Its introduction at the C3 position will significantly alter the electronic landscape of the ring.

- ¹H NMR Analysis:
 - A sharp singlet appearing around δ 3.9-4.1 ppm is the hallmark of the methoxy protons.
 - The proton at H4, being ortho to the new EDG, will experience significant shielding and shift upfield (to a lower ppm value) compared to the parent compound.
 - The proton at H1 will also be shielded, though to a lesser extent.
- ¹³C NMR Analysis:
 - A new signal for the methoxy carbon will appear around δ 55-60 ppm.
 - The C3 carbon, now bonded to the oxygen, will be heavily deshielded and shift significantly downfield.
 - Carbons ortho and para to the methoxy group (C1, C4a) will be shielded and shift upfield.

Derivative B: 8-Bromo-5-chloro-6-nitroisoquinoline (EWG Effect)

The nitro (-NO₂) group is a powerful electron-withdrawing group through both induction and resonance. Its placement at C6 will deshield nearby nuclei.

- ¹H NMR Analysis:
 - The protons ortho and para to the nitro group (H7 and H5-proton is absent) will be strongly deshielded, shifting significantly downfield. The H7 signal will likely be the most affected, potentially moving to δ > 8.0 ppm.
 - The remaining proton on that ring, H7, will appear as a singlet, as its adjacent proton (H6) has been substituted.

- ^{13}C NMR Analysis:
 - The C6 carbon, directly attached to the nitro group, will be significantly deshielded.
 - The carbons ortho and para to the nitro group (C5, C7, C8a) will also be deshielded and shift downfield.

Summary Data Comparison Table

Compound	Key ^1H NMR Feature (δ , ppm)	Key ^{13}C NMR Feature (δ , ppm)	Key MS Feature (m/z)
8-Bromo-5-chloroisoquinoline (Baseline)	H1 at ~9.40; H6/H7 system at ~7.6-7.8	C1 at ~153; C8 at ~119	M^+ cluster at 241/243/245
Derivative A (3-Methoxy)	New -OCH ₃ singlet at ~4.0; H4 shifted upfield	New -OCH ₃ at ~56; C3 shifted downfield	M^+ cluster at 271/273/275
Derivative B (6-Nitro)	H7 shifted downfield (>8.0); H7 appears as a singlet	C6 shifted downfield; C5 and C7 shifted downfield	M^+ cluster at 286/288/290; loss of NO ₂ (-46) fragment

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following protocol for NMR analysis is recommended.

Protocol: High-Resolution ^1H and ^{13}C NMR Acquisition

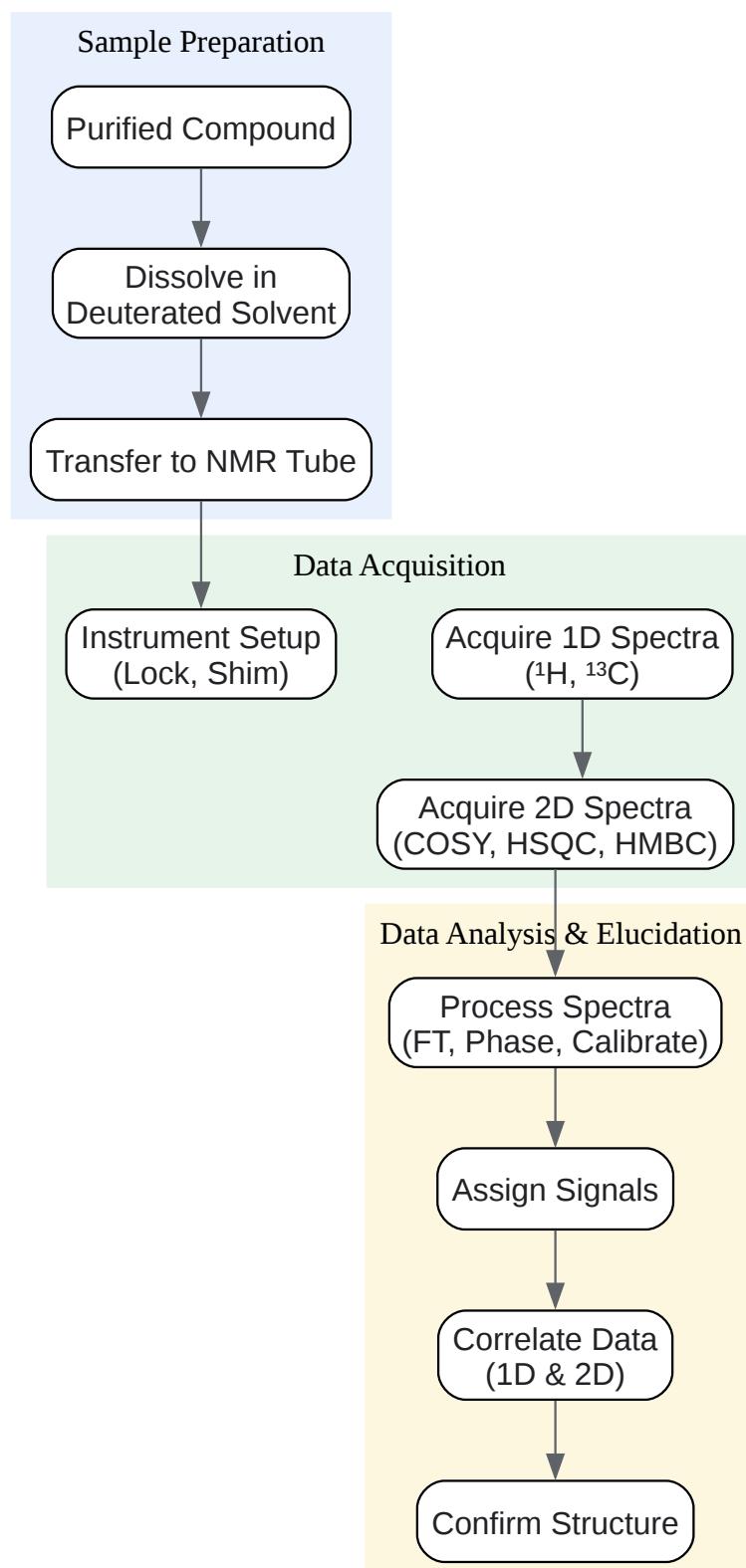
- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified isoquinoline derivative.
 - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.
 - Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).

- Transfer the clear solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (for a 400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or residual solvent signal.
- ^1H Spectrum Acquisition:
 - Acquire a standard 1D ^1H spectrum.
 - Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
 - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum manually to ensure all peaks are in positive absorption mode.
 - Perform baseline correction to ensure a flat baseline.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate all signals to determine the relative number of protons.
- ^{13}C and 2D Spectra (HSQC, HMBC):
 - For ^{13}C spectra, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ^{13}C .

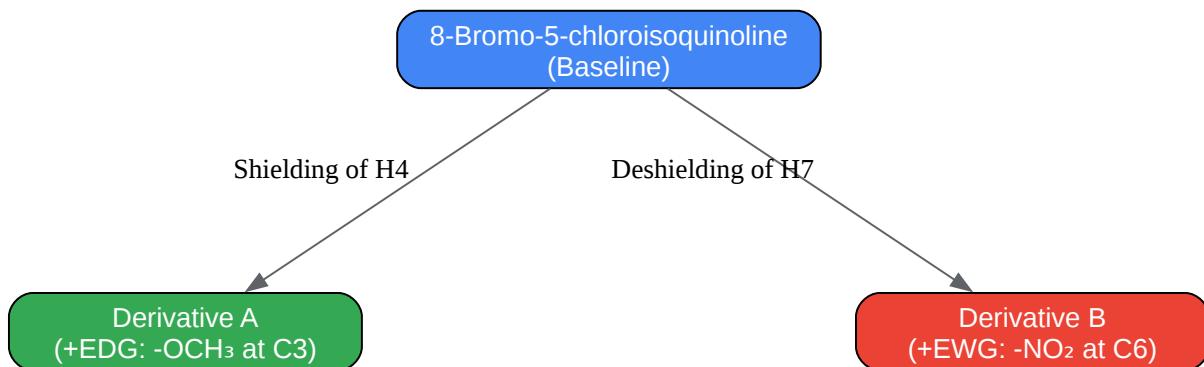
- To unambiguously assign signals, acquire 2D correlation spectra such as HSQC (to link protons to their directly attached carbons) and HMBC (to identify long-range H-C correlations over 2-3 bonds).[4]

Visualization of Workflows and Structures

Diagrams can clarify complex relationships and workflows. The following are generated using the DOT language.

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Caption: General workflow for structural elucidation via NMR.



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Caption: Structural relationships and key NMR effects.

Conclusion

The spectroscopic characterization of **8-bromo-5-chloroisoquinoline** and its derivatives is a logical process guided by fundamental chemical principles. ¹H and ¹³C NMR spectroscopy provide detailed information on the electronic environment of the molecule, with chemical shifts being predictably influenced by the placement of electron-donating or electron-withdrawing groups. Mass spectrometry offers definitive confirmation of molecular weight and elemental composition through its characteristic isotopic patterns for chlorine and bromine. By systematically analyzing these datasets, researchers can unambiguously confirm the structure of these vital synthetic intermediates, ensuring the integrity of their chemical research and development efforts.

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